molecular formula C15H16OS B8077651 1-Phenoxy-4-propan-2-ylsulfanylbenzene

1-Phenoxy-4-propan-2-ylsulfanylbenzene

Cat. No.: B8077651
M. Wt: 244.4 g/mol
InChI Key: SCRWSDXGVKTEHB-UHFFFAOYSA-N
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Description

1-Phenoxy-4-propan-2-ylsulfanylbenzene is a diaryl compound featuring a benzene ring substituted at the 1-position with a phenoxy group (C₆H₅O–) and at the 4-position with a propan-2-ylsulfanyl group (CH(CH₃)₂S–). This structure combines aromatic ether and thioether functionalities, conferring unique physicochemical properties.

Properties

IUPAC Name

1-phenoxy-4-propan-2-ylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16OS/c1-12(2)17-15-10-8-14(9-11-15)16-13-6-4-3-5-7-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRWSDXGVKTEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenoxy-4-propan-2-ylsulfanylbenzene can be synthesized through several methods. One common approach involves the reaction of phenol with propan-2-ylsulfanylbenzene under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The choice of solvents, catalysts, and purification methods are crucial to achieving high-quality industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-Phenoxy-4-propan-2-ylsulfanylbenzene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or propan-2-ylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, such as halides or amines, under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced aromatic compounds.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

1-Phenoxy-4-propan-2-ylsulfanylbenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Phenoxy-4-propan-2-ylsulfanylbenzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, applications, and properties of 1-Phenoxy-4-propan-2-ylsulfanylbenzene with analogous compounds:

Compound Name CAS Number Molecular Formula Substituents Applications/Use Key Properties
This compound N/A* C₁₅H₁₆OS Phenoxy (1-), Propan-2-ylsulfanyl (4-) Potential agrochemical intermediate High lipophilicity, moderate stability
Etofenprox 80844-07-1 C₂₅H₂₈O₃ Complex ethoxy/methylpropoxy groups Pyrethroid insecticide High insecticidal activity, photostability
1-Phenoxy-4-(2-propenyl)benzene 2653-93-2 C₁₅H₁₄O Phenoxy (1-), Propenyl (4-) Intermediate in polymer synthesis Reactive allyl group, lower polarity
1-(Phenylsulfanyl)-3-(phenylsulfonyl)-2-propanol 400081-08-5 C₁₅H₁₆O₂S₂ Phenylsulfanyl, sulfonyl groups Unspecified (likely pharmaceutical) Polar due to sulfonyl, oxidizable thioether

Physicochemical Properties

  • Lipophilicity : The propan-2-ylsulfanyl group in the target compound increases lipophilicity (logP ~4.5–5.0 estimated) compared to etofenprox (logP ~6.5), which has bulkier substituents. The propenyl analog (CAS 2653-93-2) likely has lower logP (~3.5–4.0) due to reduced alkyl chain length.
  • Reactivity: Thioethers (e.g., in the target compound) are prone to oxidation to sulfoxides/sulfones, unlike the inert ethers in etofenprox. The propenyl group in 1-Phenoxy-4-(2-propenyl)benzene introduces unsaturation, enabling polymerization or electrophilic additions.

Stability and Degradation

  • Oxidative Stability: Thioethers in the target compound and 1-(phenylsulfanyl)-3-(phenylsulfonyl)-2-propanol are susceptible to oxidation, limiting shelf-life in oxidative environments. Ethers (e.g., etofenprox) are more stable.
  • Thermal Stability : Bulky substituents in etofenprox improve thermal resistance, whereas the target compound’s smaller substituents may lower decomposition thresholds.

Research Findings and Trends

  • Substituent Effects : Replacement of oxygen with sulfur in diaryl ethers increases lipophilicity but reduces oxidative stability. This trade-off is critical in pesticide design, where bioavailability must balance environmental persistence.
  • Synthetic Accessibility : Propenyl-substituted analogs (e.g., CAS 2653-93-2) are synthesized via Friedel-Crafts alkylation, while thioethers often require thiol-nucleophile reactions under basic conditions.

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